molecular formula C18H14N2O4S B2552920 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034621-30-0

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2552920
CAS No.: 2034621-30-0
M. Wt: 354.38
InChI Key: LOZVNGIEGRDXFM-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O4S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research has explored the synthesis and reactivity of related furan and benzo[d]thiazole derivatives, highlighting methods for creating complex molecules with potential applications in medicinal chemistry and materials science. For instance, Aleksandrov and El’chaninov (2017) detailed the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a process involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to achieve the thioamide Russian Journal of General Chemistry.

Biological Activities

Studies on derivatives of the compound have shown significant biological activities, including antimicrobial and anticancer effects. Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity against various microorganisms, demonstrating its potential for pharmacological applications Acta crystallographica. Section C, Structural chemistry.

Material Science Applications

The compound and its derivatives have also been explored for applications in material science, such as the development of novel polymers with unique electrochemical and optical properties. İçli-Özkut et al. (2013) designed and synthesized furan and benzochalcogenodiazole-based monomers via a donor–acceptor approach, highlighting their potential in creating materials with multichromic properties and low band gaps, useful in electronic devices Polymer Chemistry.

Corrosion Inhibition

The derivatives of this compound have been investigated for their corrosion inhibitory effects, demonstrating the versatility of furan and benzo[d]thiazole-based molecules in protecting metals from corrosion, an application critical in industrial settings. Hu et al. (2016) studied the effectiveness of benzothiazole derivatives as corrosion inhibitors for steel in acidic solutions, illustrating the practical applications of these compounds in extending the lifespan of metal components Corrosion Science.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-23-10-12)15-6-3-8-24-15/h1-10,22H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVNGIEGRDXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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